molecular formula C8H9NO3 B109077 (3-Aminophenoxy)acetic acid CAS No. 6274-24-4

(3-Aminophenoxy)acetic acid

Cat. No.: B109077
CAS No.: 6274-24-4
M. Wt: 167.16 g/mol
InChI Key: OIWJQYPZFXSJRU-UHFFFAOYSA-N
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Description

(3-Aminophenoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWJQYPZFXSJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978373
Record name (3-Aminophenoxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-24-4
Record name 2-(3-Aminophenoxy)acetic acid
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Record name 6274-24-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36982
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Aminophenoxy)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Aminophenoxyacetic Acid Scaffolds in Molecular Design

The aminophenoxyacetic acid framework is considered a "privileged scaffold" in medicinal chemistry. bohrium.com This term refers to molecular structures that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carboxylic acid) within the same molecule, separated by a semi-rigid phenoxy linker, allows for diverse interactions with biological macromolecules such as enzymes and receptors. ontosight.ai

The strategic placement of the amino and acetic acid groups on the phenyl ring—ortho, meta, or para—significantly influences the molecule's three-dimensional shape and electronic properties, thereby affecting its biological activity. This structural versatility allows medicinal chemists to fine-tune the scaffold to achieve desired interactions with specific biological targets. For instance, derivatives of aminophenoxyacetic acids have been investigated as inhibitors of enzymes like cathepsin K, which is implicated in osteoporosis. researchgate.net The phenoxy group itself is a key pharmacophore in numerous approved drugs, contributing to factors like hydrophobic interactions and membrane permeability. bohrium.com

3 Aminophenoxy Acetic Acid As a Pivotal Intermediate in Synthetic Chemistry

(3-Aminophenoxy)acetic acid serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature allows it to participate in a wide range of chemical reactions. The amino group can be readily acylated, alkylated, or used to form imines and other nitrogen-containing heterocycles. openmedicinalchemistryjournal.comnih.gov Simultaneously, the carboxylic acid group can be converted into esters, amides, or acid chlorides, providing another avenue for molecular elaboration. researchgate.net

A common synthetic route to this compound and its derivatives involves the reaction of 3-aminophenol (B1664112) with an appropriate haloacetic acid ester, followed by hydrolysis. For example, ethyl 2-(3-aminophenoxy)acetate can be synthesized by reacting 3-aminophenol with ethyl bromoacetate (B1195939) in the presence of a base. This intermediate can then be used in subsequent reactions to build more complex molecular architectures. The ability to readily modify both functional groups makes this compound a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery and materials science.

Overview of Academic Research Trajectories for This Compound Class

Strategic Approaches to this compound Core Synthesis

The construction of the this compound molecule can be achieved through several established synthetic strategies. These methods primarily involve the formation of the ether linkage and the introduction or modification of the amino group on the aromatic ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming the phenoxyacetic acid structure. pdx.edumasterorganicchemistry.com In this approach, an electron-poor aromatic ring is attacked by a nucleophile, leading to a substitution reaction. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group significantly accelerates the reaction. pdx.edumasterorganicchemistry.com For the synthesis of this compound precursors, a common strategy involves the reaction of a 3-nitrophenol (B1666305) derivative with a haloacetic acid or its ester. The nitro group activates the ring towards nucleophilic attack by the carboxylate or alkoxycarbonylmethyl nucleophile.

A related, though less common for this specific synthesis, is the elimination-addition mechanism which proceeds through a highly reactive benzyne (B1209423) intermediate. pdx.edulibretexts.org This pathway is typically favored when using very strong bases with aryl halides that lack activating groups. pdx.edu

Williamson Etherification Strategies for Phenoxy Linkage Formation

The Williamson ether synthesis is a widely employed and classical method for forming the ether linkage in this compound and its derivatives. wikipedia.org This SN2 reaction involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org In the context of synthesizing the target molecule's precursors, this typically involves the deprotonation of a substituted phenol, such as 3-nitrophenol or an N-protected 3-aminophenol (B1664112), with a base like sodium hydroxide (B78521) or potassium carbonate to form the corresponding phenoxide. gordon.eduresearchgate.net This phenoxide then acts as a nucleophile, attacking an α-haloacetate, such as ethyl chloroacetate (B1199739) or bromoacetic acid. gordon.edufigshare.comtandfonline.com

The reaction conditions for Williamson ether synthesis can be influential. For instance, the synthesis of 4-methylphenoxyacetic acid is achieved by reacting 4-methylphenol with chloroacetic acid in the presence of aqueous sodium hydroxide at elevated temperatures (90-100°C). gordon.edu The choice of solvent and temperature can impact the reaction's efficiency and yield.

Reductive Processes for Aromatic Nitro Precursors

The reduction of an aromatic nitro group to an amine is a crucial step in the synthesis of this compound, as the nitro-substituted precursor is often more readily accessible. A variety of reducing agents can be employed for this transformation.

A common and effective method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or ammonium (B1175870) formate. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. Another widely used method is the reduction with metals in acidic media, such as iron powder in the presence of an acid like acetic acid or ammonium chloride. archive.org For example, m-nitrophenoxyacetic acid can be reduced to m-aminophenoxyacetic acid using tin and glacial acetic acid. archive.org

The choice of reducing agent can sometimes lead to different products. For instance, the reduction of o-nitrophenoxyacetic acid with sodium amalgam or iron filings in acetic acid yields the inner anhydride (B1165640) of o-aminophenoxyacetic acid. archive.org

Acidic and Basic Hydrolysis for Functional Group Interconversions

Hydrolysis is a fundamental reaction for converting ester or amide precursors into the final carboxylic acid. This transformation can be carried out under either acidic or basic conditions. libretexts.org

Acidic hydrolysis typically involves heating the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an excess of water. libretexts.org This reaction is reversible, and using a large excess of water helps to drive the equilibrium towards the products. libretexts.org For instance, the hydrolysis of an amidoester to form (4-aminophenoxy)acetic acid can be achieved through acidolysis. researchgate.net

Basic hydrolysis , or saponification, is often the preferred method as the reaction is irreversible. libretexts.org The ester is heated with a dilute alkali, such as sodium hydroxide solution. libretexts.org This process yields the carboxylate salt, which can then be acidified with a strong acid to liberate the free carboxylic acid. libretexts.org This method is advantageous as it leads to a more straightforward separation of the alcohol byproduct. libretexts.org The hydrolysis of N-acetylated precursors, such as those derived from paracetamol, under acidic conditions is also a viable route to obtaining aminophenoxy alkanoic acids. researchgate.netsemanticscholar.orgresearchgate.net

Advanced Synthetic Techniques and Sustainable Practices

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave-Assisted Synthesis of Phenoxyacetic Acid Derivatives

Microwave irradiation has been successfully employed to accelerate the synthesis of phenoxyacetic acid derivatives. tandfonline.comcem.comjetir.org This technique often leads to significantly shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.comfarmaciajournal.com

For example, the synthesis of substituted phenoxyacetic acids has been achieved through microwave-assisted nucleophilic substitution reactions in an open vessel without any solvent, resulting in very good yields and extremely short reaction times. tandfonline.com Similarly, the synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has been accomplished using a solvent-free and catalyst-free microwave-assisted method, offering a greener alternative to conventional refluxing methods. farmaciajournal.com Microwave irradiation has also been utilized for the cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with various phenoxyacetic acids to produce benzimidazole (B57391) libraries, demonstrating good to excellent yields in a fraction of the time required for conventional heating. tandfonline.com

Structure Activity Relationship Sar Studies of 3 Aminophenoxy Acetic Acid Derivatives

Systematic Exploration of Structural Variations and Their Biological Impact

The biological activity of phenoxyacetic acid derivatives can be systematically modulated by altering various structural components of the molecule. These include substitutions on the aromatic ring, the position of these substituents, the nature of the acidic moiety, and the characteristics of the linker connecting the aromatic ring to the acidic group.

Substituents on the aromatic ring of phenoxyacetic acid derivatives play a pivotal role in determining their biological efficacy and selectivity. The nature, size, and electronic properties of these substituents can significantly impact the molecule's interaction with its biological target. For instance, in the context of herbicidal activity, the presence and position of chlorine atoms on the aromatic ring are critical.

Research on various phenoxyacetic acid derivatives has demonstrated that the introduction of different substituents can lead to a wide range of biological responses. A study on a series of phenoxyacetic acid derivatives designed as free fatty acid receptor 1 (FFA1) agonists revealed that modifications on the aromatic ring are a key determinant of their activity. The potency of these compounds was found to be highly dependent on the substitution pattern. nih.gov

Table 1: Effect of Aromatic Ring Substituents on the Biological Activity of Representative Phenoxyacetic Acid Derivatives

CompoundSubstituent (R)Biological Activity (IC50/EC50)Target
1HModerateVarious
24-ClHighHerbicidal
32,4-diClVery HighHerbicidal
42-CH3, 4-ClHighHerbicidal
53-CF3VariesVarious

Note: This table is a generalized representation based on findings from various studies on phenoxyacetic acid derivatives and does not represent data from a single study on (3-Aminophenoxy)acetic acid.

The position of substituents on the aromatic ring, a concept known as positional isomerism, can have a profound effect on the bioactivity of phenoxyacetic acid derivatives. The spatial arrangement of functional groups influences how the molecule fits into the binding site of its target protein, thereby affecting its biological response. For example, the herbicidal activity of chlorophenoxyacetic acids is highly dependent on the position of the chlorine atoms. mdpi.com The "two-point attachment" theory for auxin-like herbicides suggests that an unsubstituted ortho position on the phenoxyacetic acid ring is crucial for its activity, as it allows for proper interaction with the plant substrate. semanticscholar.org

The carboxylic acid group of the acetic acid moiety is a critical feature for the biological activity of many phenoxyacetic acid derivatives. This group is typically ionized at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with complementary residues in the binding pocket of a target protein. These interactions are often essential for anchoring the molecule in the correct orientation for a biological effect.

While specific studies on varying the linker length and flexibility of this compound were not identified, research on other classes of molecules highlights the importance of this feature. For instance, in the development of other receptor ligands, modifying the linker has been shown to be a critical strategy for optimizing potency and selectivity. The linker's rigidity or flexibility can influence the entropic cost of binding and the ability of the pharmacophoric groups to adopt the ideal conformation for interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be valuable tools for predicting the activity of new compounds and for understanding the key molecular features that drive biological effects.

Two-dimensional QSAR (2D-QSAR) models are based on molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors can include physicochemical properties such as lipophilicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe the connectivity of atoms in the molecule.

Several QSAR studies have been conducted on phenoxyacetic acid derivatives to model their herbicidal and other biological activities. These studies have shown that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are important determinants of their biological efficacy. nih.gov For example, a QSAR study on a series of phenoxyacetic acid congeners identified lipophilicity and polarizability as key factors influencing their penetration through plant cuticles and binding to human serum albumin. nih.gov

A typical 2D-QSAR model can be represented by a linear equation, such as:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

where c0, c1, c2, etc., are coefficients determined through statistical regression analysis.

Table 2: Representative Descriptors Used in 2D-QSAR Models of Phenoxyacetic Acid Derivatives and Their General Influence on Activity

DescriptorSymbolGeneral Influence on Activity
Logarithm of the octanol-water partition coefficientlogPOften positively correlated with membrane permeability and binding to hydrophobic pockets.
Molar RefractivityMRRelated to the volume of the molecule and its polarizability; can be positively or negatively correlated depending on the target.
Sum of Hydrogen Bond DonorsHBDImportant for specific interactions with target proteins; the optimal number can vary.
Sum of Hydrogen Bond AcceptorsHBACrucial for forming hydrogen bonds with the target; the optimal number is target-dependent.
Topological Polar Surface AreaTPSAA measure of the polar surface area of a molecule; generally, lower TPSA is associated with better membrane permeability.

Note: The specific influence of each descriptor is highly dependent on the biological target and the specific series of compounds being modeled.

By developing such models, researchers can virtually screen new derivatives of this compound to prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery and development process.

Application of 3D-QSAR Methodologies for Ligand Design

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational chemistry technique used to establish a correlation between the biological activities of a set of compounds and their 3D molecular properties drugdesign.orgrutgers.edu. This method is particularly valuable when the three-dimensional structure of the biological target is unknown drugdesign.org. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for ligand design rutgers.eduresearchgate.net.

For a series of this compound derivatives, a 3D-QSAR study would begin by aligning the compounds, typically using the common phenoxyacetic acid scaffold as a template.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around the aligned molecules within a 3D grid drugdesign.org. The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish activity. For instance, a CoMFA model might reveal that bulky substituents are favored in one region (indicated by a green contour) while electronegative groups are preferred in another (indicated by a red contour) researchgate.net.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the intermolecular interactions required for activity mdpi.com. CoMSIA contour maps offer specific guidance for drug design; for example, a yellow contour map would indicate where adding a hydrophobic group could increase potency, while a magenta map would highlight favorable positions for a hydrogen bond acceptor researchgate.netmdpi.com.

Studies on other classes of inhibitors have successfully used these methods to generate statistically robust models (characterized by high q² and r² values) that accurately predict the activity of new compounds mdpi.comnih.gov. A hypothetical 3D-QSAR study on this compound derivatives would yield similar predictive models, guiding the synthesis of novel analogs with improved potency.

Table 2: Key Parameters in 3D-QSAR Models

ParameterDescriptionSignificance in Model
q² (Cross-validated r²) A measure of the internal predictive ability of the model, obtained through methods like leave-one-out cross-validation.A q² > 0.5 is generally considered indicative of a good predictive model.
r² (Non-cross-validated r²) A measure of how well the model fits the training set data.High r² values indicate a strong correlation between the calculated fields and biological activity.
r²_pred (External validation r²) A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation.A high r²_pred value confirms the model's real-world predictive power.
Field Contributions (%) The relative importance of each field (steric, electrostatic, hydrophobic, etc.) in the final QSAR equation.Indicates which physicochemical properties are most critical for biological activity.

Conformational Analysis and Bioactive Conformation Elucidation

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. Identifying the specific three-dimensional shape, or "bioactive conformation," that a molecule adopts when it binds to its biological target is a crucial step in drug design wikipedia.org.

Several experimental and computational techniques are employed to elucidate the bioactive conformation:

Experimental Methods : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOESY) studies, can provide information about the proximity of different protons in a molecule, helping to define its preferred conformation in solution mdpi.com.

Computational Methods :

Quantum Mechanics (QM) calculations can determine the relative energetic stabilities of different conformations. By systematically rotating key dihedral angles and calculating the energy at each step, a potential energy surface can be generated, identifying low-energy, stable conformers nih.gov.

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insight into its dynamic behavior and conformational preferences, often in a simulated aqueous environment to mimic physiological conditions nih.gov.

By comparing the stable, low-energy conformations of highly active derivatives with those of inactive ones, researchers can develop a hypothesis about the bioactive conformation. This hypothetical 3D pharmacophore model can then be used in virtual screening campaigns to identify new compounds that can adopt this required shape and are therefore more likely to be active.

Computational Chemistry Approaches in 3 Aminophenoxy Acetic Acid Research

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding modes and affinities of ligands, such as (3-Aminophenoxy)acetic acid derivatives, with their biological targets.

Molecular docking simulations have been effectively employed to predict how phenoxyacetic acid derivatives bind to various protein targets. For instance, in studies involving phenoxyacetamide derivatives as potential inhibitors of the enzyme DOT1L, a histone methyltransferase, docking simulations revealed specific binding modes within the enzyme's active site. One such study identified a phenoxyacetamide derivative, L03, which exhibited a highly favorable binding affinity with a Glide score of -12.281 and a calculated binding free energy of -303.9 +/- 16.5 kJ/mol nih.gov. Another study on phenoxyacetic acid derivatives as selective COX-2 inhibitors demonstrated their ability to fit within the enzyme's active site, highlighting the importance of the phenoxy acetic acid moiety for binding mdpi.comnih.gov.

DerivativeTargetDocking Score (kcal/mol)Predicted Binding Affinity (IC50 or Ki)
Phenoxyacetamide L03DOT1L-12.281 (Glide score)Not specified
Phenylacetic acid derivativePim kinase-7.809Not specified
Phenoxyacetic acid derivative 5fCOX-2Not specified0.06 µM (IC50)
Phenoxyacetic acid derivative 7bCOX-2Not specified0.08 µM (IC50)

Interactive Data Table: The data in this table is based on findings from related phenoxyacetic acid derivatives and is intended to be illustrative of the types of results obtained from molecular docking studies.

A crucial outcome of molecular docking is the identification of key amino acid residues within the binding site that are critical for ligand interaction. For derivatives of phenoxyacetic acid targeting COX-2, molecular modeling has elucidated the specific interactions that contribute to their inhibitory activity mdpi.comnih.gov. These interactions often involve hydrogen bonding with residues such as Tyr385 and Ser530 in the COX-2 active site, as well as hydrophobic interactions with the surrounding pocket.

In the context of this compound, the amino group would likely introduce new interaction points. It could act as a hydrogen bond donor, potentially interacting with acidic residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The precise nature of these interactions would depend on the specific topology and amino acid composition of the target's binding site. The ability to predict these critical residues is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Sampling

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and biomolecular complexes over time. These simulations can assess the stability of a predicted ligand-target complex and explore the conformational landscape of a molecule like this compound.

In a study of phenoxyacetamide derivatives as DOT1L inhibitors, MD simulations were performed on the top-ranked hits from virtual screening nih.gov. The results indicated that the identified compounds could reach a stable equilibrium with the DOT1L enzyme, confirming the stability of the docked poses. The root-mean-square deviation (RMSD) of the protein-ligand complex is often used as a measure of stability during the simulation.

For this compound, MD simulations could be used to understand how the molecule behaves in a solvent environment and how it adapts its conformation upon binding to a target. The flexibility of the ether linkage and the acetic acid side chain allows for a range of possible conformations. MD simulations can sample these conformations and identify the most energetically favorable ones, providing a more realistic picture of the molecule's behavior than static docking poses. Furthermore, MD simulations can be used to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. Studies on acetic acid have utilized MD simulations to investigate its conformational equilibrium, showing that while the syn conformation is generally preferred, the anti conformation can also be present in solution nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing deep insights into their structure and reactivity.

DFT calculations have been widely applied to phenoxyacetic acid derivatives and related aminophenol compounds to understand their electronic structure. These calculations can determine optimized geometries, vibrational frequencies, and various electronic properties nih.govresearchgate.net. For example, DFT has been used to analyze the vibrational and electronic spectra of phenoxyacetic acid herbicides nih.govresearchgate.net.

Table of Calculated Electronic Properties for Analogs of this compound:

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
p-aminophenol---B3LYP/6-311G(d,p)
2-amino-5-chloro benzophenone---B3LYP/6-31+G(d,p)
p-nitrophenol---B3LYP/6-311G(d,p)

The analysis of molecular orbitals, particularly the HOMO and LUMO, provides insight into the reactive sites of a molecule. For substituted phenols and anilines, the distribution of these orbitals is heavily influenced by the nature of the substituents rsc.org. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic system.

The molecular electrostatic potential (MEP) is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). For aminophenol derivatives, MEP analysis has been used to estimate their proton-acceptor abilities, which can be correlated with their biological activity researchgate.net. In this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the nitrogen atom of the amino group, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would exhibit a positive potential, making them susceptible to nucleophilic attack or hydrogen bond donation. This detailed map of the electrostatic landscape is critical for understanding and predicting intermolecular interactions.

Virtual Screening and In Silico Library Design

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active for a particular target. The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. When the three-dimensional structure of the target is unknown, LBVS methods are particularly valuable. For a molecule such as this compound, these methodologies can be applied to identify new compounds with potentially similar or improved activity profiles based on its core structure.

Key LBVS approaches applicable to the this compound scaffold include:

Similarity Searching: This is one of the most straightforward LBVS methods. A known active molecule, or a fragment like the this compound core, is used as a template to search for compounds with similar chemical features in a database. The similarity is calculated based on molecular fingerprints, which are bit strings that encode structural information.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target receptor. If a set of active compounds containing the this compound scaffold is known, a pharmacophore model can be generated. This model is then used as a 3D query to screen large compound libraries for molecules that fit the pharmacophoric constraints.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For a series of this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This allows for the prioritization of compounds for synthesis and testing. For instance, studies on a series of phenoxy acetic acid derivatives have successfully employed 3D-QSAR to elucidate the structural requirements for their biological activity.

The application of these ligand-based methods enables the design of focused in silico libraries. Starting with the this compound core, virtual libraries can be constructed by adding a variety of substituents at different positions. These libraries can then be screened using the developed pharmacophore or QSAR models to identify the most promising candidates for further investigation.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to identify potential ligands. This approach is highly effective when a high-resolution structure of the target, obtained through methods like X-ray crystallography or NMR spectroscopy, is available. Molecular docking is the most common technique used in SBVS.

In the context of this compound, SBVS would involve docking a library of its derivatives into the binding site of a target protein. The process evaluates the binding compatibility between the ligand and the target, predicting the binding conformation and affinity. This is typically quantified by a scoring function, which ranks the docked compounds.

Recent research on phenoxy acetic acid derivatives highlights the utility of this approach. For example, in the pursuit of novel anti-inflammatory agents, molecular docking studies have been conducted on phenoxy acetic acid derivatives targeting the cyclooxygenase-2 (COX-2) enzyme. These studies have successfully identified compounds with good binding affinities, with docking scores ranging from -9.54 to -12.54 kcal/mol, comparable to the reference drug Celecoxib (-11.99 kcal/mol). The interactions observed in these docking studies, such as hydrogen bonding and hydrophobic interactions with key residues in the active site, provide a rationale for the observed biological activity and guide the design of more potent analogs.

Similarly, phenoxy acetic acid derivatives have been investigated as potential anticancer agents through molecular docking. In one such study, derivatives were docked into the active site of a target protein, and the binding interactions of the most potent compounds were analyzed to understand their mechanism of action.

The insights gained from SBVS can be used to design in silico libraries of this compound derivatives with a higher probability of being active. By understanding the key interactions between the phenoxy acetic acid scaffold and the target's binding site, virtual libraries can be designed to optimize these interactions, for example, by introducing functional groups that can form additional hydrogen bonds or enhance hydrophobic contacts.

Table 1: Representative Docking Scores of Phenoxy Acetic Acid Derivatives Against COX-2
CompoundDocking Score (kcal/mol)Reference Drug (Celecoxib) Docking Score (kcal/mol)
Derivative 4a-10.21-11.99
Derivative 4c-11.56-11.99
Derivative 4e-12.54-11.99
Derivative 4g-11.87-11.99
Derivative 4j-12.11-11.99

Data extrapolated from studies on phenoxy acetic acid derivatives as anti-inflammatory agents.

Computational Strategies for Lead Identification and Optimization

Following the identification of initial "hit" compounds from virtual screening, the subsequent stages of lead identification and optimization are crucial for developing a viable drug candidate. Computational strategies play a significant role in transforming a promising hit, potentially a derivative of this compound, into a lead compound with improved potency, selectivity, and pharmacokinetic properties.

Lead Identification:

The primary goal of lead identification is to validate the hits from virtual screening and to identify a series of related compounds with consistent structure-activity relationships (SAR). Computational approaches used in this phase include:

Scaffold Hopping: This technique involves searching for new molecular scaffolds that retain the key pharmacophoric features of the initial hit but have a different core structure. This can be useful for discovering novel intellectual property and improving properties like solubility or metabolic stability. Starting from a this compound-based hit, scaffold hopping algorithms could identify alternative core structures that present the same key interacting groups to the target.

ADMET Prediction: In silico models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are employed early on to filter out compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles. For hits derived from the this compound scaffold, these predictive models can assess properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.

Lead Optimization:

Lead optimization is an iterative process of modifying the structure of a lead compound to enhance its desirable properties. Computational chemistry is integral to this process, guiding the design of new analogs for synthesis and testing. Key computational strategies include:

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous computational methods that can provide more accurate predictions of binding affinity changes resulting from small modifications to a lead compound. For a lead compound based on the this compound scaffold, FEP or TI could be used to predict the effect of adding or modifying a substituent on its binding potency, thus prioritizing the most promising modifications.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for an assessment of the stability of the binding mode and the role of water molecules in the binding site. For a this compound derivative bound to its target, MD simulations can reveal subtle conformational changes and key interactions that are not apparent from static docking poses.

Structure-Activity Relationship (SAR) Analysis: As new analogs are synthesized and tested, the accumulating data is used to build and refine SAR models. This can involve the use of QSAR, as mentioned earlier, as well as qualitative analysis of the effects of structural changes on activity. This iterative cycle of design, synthesis, and testing, guided by computational analysis, is central to lead optimization. Studies on phenoxy acetic acid derivatives as dual agonists for PPARα/γ have utilized QSAR and molecular docking to explore their structure-activity relationships and binding modes, providing a roadmap for their optimization.

Table 2: In Silico ADMET Profile Prediction for a Hypothetical this compound Derivative
PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PenetrationLowLess likely to cause central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions.
hERG InhibitionLow riskReduced likelihood of cardiac toxicity.
Ames MutagenicityNon-mutagenicLower concern for carcinogenicity.

This table represents a hypothetical example of the types of predictions that would be made during lead optimization.

Advanced Research Applications and Future Directions for 3 Aminophenoxy Acetic Acid

Utilization as a Biochemical Probe for Cellular and Enzymatic Studies

The development of specific probes is crucial for elucidating complex biological processes at the molecular level. While direct applications of (3-Aminophenoxy)acetic acid as a biochemical probe are still emerging, its structural motifs are present in more complex molecules designed for such purposes. For instance, the acetic acid functional group has been incorporated into fluorescent probes for specific detection of biological molecules. One such example is the development of zinc complexes that act as fluorescent probes for acetic acid, demonstrating the utility of the acetate (B1210297) group in molecular recognition systems. rsc.org

Furthermore, derivatives of acetic acid have been integrated into larger, more elaborate fluorescent probes. An example is triphenylamine (B166846) rhodamine-3-acetic acid (mRA), a probe designed for the detection of Amyloid-β aggregates, which are implicated in Alzheimer's disease. frontiersin.orgnih.gov This probe leverages its structural components to bind to the target aggregates with high affinity and specificity, leading to a detectable fluorescent signal. frontiersin.orgnih.gov These examples underscore the potential of the this compound scaffold as a foundational element for creating novel biochemical probes. The amino group offers a convenient attachment point for fluorophores or other reporter molecules, while the phenoxyacetic acid portion can be tailored to interact with specific enzymatic active sites or cellular components. Future research may focus on modifying this core structure to develop targeted probes for studying enzyme kinetics, protein-protein interactions, or cellular imaging.

Scaffold Applications in the Discovery of Novel Chemical Entities

The structural framework of this compound makes it an ideal scaffold, or central core structure, for the synthesis of a diverse range of chemical entities with applications in medicine and materials science.

Precursor in Medicinal Chemistry Lead Generation Programs

In medicinal chemistry, a precursor is a compound that is a key starting material for the synthesis of a drug. jetir.org The phenoxyacetic acid moiety is a well-established pharmacophore present in numerous approved drugs, including anti-inflammatory agents and antihypertensives. jetir.org Research has demonstrated that derivatives of phenoxyacetic acid are effective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in the treatment of inflammation. mdpi.com

The this compound structure provides a versatile starting point for generating libraries of potential drug candidates. The carboxylic acid and amino groups serve as handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). For example, the amino group can be acylated, alkylated, or used to form amides with various carboxylic acids, while the carboxylic acid can be converted to esters or amides. This flexibility allows medicinal chemists to fine-tune the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.

Table 1: Examples of Bioactive Molecules Derived from Phenoxyacetic Acid Scaffolds
Compound ClassBiological Target/ActivityKey Structural Feature
Tiaprofenic acidAnti-inflammatory (NSAID)Phenoxyacetic acid core with a benzoyl group
AccelofenacAnti-inflammatory (NSAID)Phenoxyacetic acid core with a diclofenac-related side chain
Phenoxy herbicides (e.g., 2,4-D, MCPA)Auxin mimics for weed controlChlorinated phenoxyacetic acid derivatives
Experimental COX-2 InhibitorsSelective inhibition of COX-2 enzymeModified phenoxyacetic acid scaffold

Building Block for Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals, the phenoxyacetic acid structure is a key intermediate in the synthesis of a range of specialty chemicals. chemimpex.com The parent compound, phenoxyacetic acid, is used in the manufacturing of pesticides, fungicides, and dyes. jetir.orgnih.gov The presence of the reactive amino group on the this compound molecule expands its utility in these areas. For example, the amino group is a common feature in dye intermediates, where it can be diazotized to form azo dyes. amoghchemicals.insciencemadness.orgamoghchemicals.in Related compounds like 2-(3-Aminophenylamino)acetic acid are known to be used in the synthesis of direct dyes. dyestuffintermediates.com

In the field of materials science, bifunctional molecules like this compound are valuable monomers for the synthesis of specialty polymers. The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides or polyesters with unique properties conferred by the aromatic ether backbone, such as thermal stability and specific solubility characteristics. Its application in agrochemicals is also plausible, as many phenoxy herbicides are derived from phenoxyacetic acid. chemimpex.comwikipedia.orgwikipedia.org The amino group could be functionalized to create novel herbicides or plant growth regulators with different activity spectra.

Strategies for Lead Compound Optimization in Drug Discovery Research

Once a "hit" or a "lead" compound with some desired biological activity is identified, the process of lead optimization begins, aiming to improve its properties to those of a viable drug candidate. The structure of this compound is well-suited for modern lead optimization strategies like fragment-based approaches and scaffold hopping.

Fragment-Based Approaches for Hit-to-Lead Optimization

Fragment-based drug discovery (FBDD) is a strategy that begins with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. lifechemicals.commdpi.comyoutube.com These fragments are then grown or combined to produce a more potent lead compound. nih.gov Fragments typically adhere to the "Rule of Three," which provides general guidelines for their physicochemical properties.

This compound itself fits the profile of a fragment. Its molecular properties are in line with the Rule of Three, making it an excellent starting point for an FBDD campaign.

Table 2: this compound Properties vs. the "Rule of Three" for Fragments
Property"Rule of Three" GuidelineThis compound Value
Molecular Weight≤ 300 Da167.16 g/mol chemscene.com
cLogP≤ 3~0.73 chemscene.com
Hydrogen Bond Donors≤ 32 (amine and carboxylic acid) chemscene.com
Hydrogen Bond Acceptors≤ 33 (ether oxygen and carbonyl oxygen) chemscene.com

Once a fragment like this compound is identified as binding to a target, a common optimization strategy is "fragment growing." In this process, chemists add functional groups to the fragment to create new interactions with the target protein, thereby increasing binding affinity. The structure of this compound offers several vectors for growth:

The amino group: Can be extended to form amides or sulfonamides that can reach into nearby pockets of the protein's binding site.

The aromatic ring: Can be substituted with various groups (e.g., halogens, alkyls) to enhance binding or improve properties like solubility.

The carboxylic acid: Can be converted into esters or amides to probe interactions in its vicinity.

Scaffold Hopping Methodologies for Novel Core Structures

Scaffold hopping is a medicinal chemistry strategy used to design new compounds with a different core structure (scaffold) but which retain the biological activity of a known active compound. uniroma1.ituniroma1.itnih.gov The goal is often to find compounds with improved properties, such as better potency, reduced side effects, or novel intellectual property.

The phenoxyacetic acid core of this compound can serve as a starting point for scaffold hopping. If a compound containing this scaffold shows promising activity, but also has some liabilities (e.g., poor metabolic stability), chemists can use computational and synthetic methods to replace the central phenoxyacetic acid moiety with other chemical structures. The key is to maintain the three-dimensional arrangement of the important functional groups (the amino and carboxylic acid groups, in this case) that are responsible for the interaction with the biological target.

Examples of potential scaffold hops from a phenoxyacetic acid core could include:

Replacing the phenyl ring with a different aromatic or heteroaromatic ring (e.g., pyridine, thiophene).

Altering the ether linkage to a different type of linker (e.g., an amide, a reversed amide, or a carbon-carbon bond).

Using a non-aromatic, rigid scaffold to hold the key functional groups in the correct orientation.

By employing these advanced strategies, the simple yet versatile structure of this compound can be leveraged to discover and optimize the next generation of therapeutic agents and specialty materials.

Emerging Research Areas and Unexplored Potentials in Chemical Biology

This compound, a seemingly simple bifunctional molecule, is gaining recognition as a versatile scaffold in the expansive field of chemical biology. Its unique structure, featuring a reactive aromatic amine and a carboxylic acid connected by a flexible ether linkage, presents a largely untapped resource for the development of novel molecular tools and therapeutic strategies. The exploration of its derivatives is paving the way for new avenues of research aimed at dissecting and manipulating complex biological processes.

One of the most promising and relatively unexplored areas for this compound lies in its potential as a foundational structure for the creation of innovative molecular probes. The inherent functionalities of the molecule allow for straightforward chemical modifications, enabling the attachment of fluorophores, affinity tags, or reactive groups. This adaptability is crucial for designing probes that can be used to visualize, identify, and quantify biological molecules and events within the complex environment of living cells. For instance, the amino group can be readily acylated or alkylated to introduce environmentally sensitive dyes, whose fluorescence properties change upon binding to a specific target protein or entering a particular cellular compartment. Similarly, the carboxylic acid moiety provides a convenient handle for conjugation to biomolecules or solid supports, facilitating the development of affinity-based probes for target identification and validation studies.

Another significant, yet underexplored, potential of this compound is its application as a linker or building block in the burgeoning field of targeted protein degradation. The development of proteolysis-targeting chimeras (PROTACs) and other degradation-inducing modalities relies on the precise spatial arrangement of a target-binding ligand and an E3 ligase-recruiting moiety, connected by a chemical linker. The structural attributes of this compound, including its defined length and conformational flexibility, make it an attractive candidate for incorporation into novel linker designs. By systematically modifying the phenoxyacetic acid core, researchers can fine-tune the physicochemical properties of the linker, potentially influencing the efficiency and selectivity of the resulting degrader. This area of research remains largely uncharted, offering a fertile ground for the discovery of new chemical entities capable of modulating protein homeostasis with high precision.

Furthermore, the this compound scaffold holds considerable promise in the development of novel enzyme inhibitors and modulators. While research into phenoxyacetic acid derivatives has shown activity against enzymes like cyclooxygenase-2 (COX-2), the full potential of the 3-amino substituted variant in targeting a broader range of enzymes is yet to be realized. The presence of the amino group offers an additional point of interaction within an enzyme's active site, which can be exploited to enhance binding affinity and selectivity. The generation of compound libraries based on the this compound core, with diverse substitutions on the aromatic ring and modifications of the amino and carboxyl groups, could lead to the discovery of potent and selective inhibitors for various enzyme classes, including kinases, proteases, and phosphatases. High-throughput screening of such libraries against panels of enzymes could unveil novel structure-activity relationships and provide starting points for the development of next-generation therapeutic agents.

The table below summarizes some of the key research findings and potential applications of this compound derivatives in emerging areas of chemical biology.

Research AreaPotential Application of this compound DerivativesKey Research Findings / Rationale
Molecular Probes Development of fluorescent probes for cellular imaging.The amino and carboxylic acid groups allow for facile conjugation of fluorophores and targeting moieties.
Creation of affinity-based probes for target identification.The scaffold can be functionalized with reporter tags and reactive groups to covalently label binding partners.
Targeted Protein Degradation Use as a linker in the design of novel PROTACs.The defined length and flexibility of the scaffold can be optimized to facilitate ternary complex formation.
Scaffolding for new E3 ligase recruiting ligands.The aromatic core can be elaborated to create novel ligands that bind to different E3 ubiquitin ligases.
Enzyme Inhibition Discovery of novel and selective enzyme inhibitors.The bifunctional nature of the molecule allows for diverse chemical modifications to explore enzyme active sites.
Development of allosteric modulators.Derivatives can be designed to bind to sites other than the active site, offering a different mechanism of enzyme regulation.

Q & A

Q. What are the common synthetic routes for preparing (3-Aminophenoxy)acetic acid, and what methodological considerations ensure reproducibility?

this compound derivatives are typically synthesized via multi-step reactions involving substituted phenols or amino-protected intermediates. For example, 2-(3-Aminophenoxy)-N,N-dimethylacetamide is synthesized by reacting 2-amino-substituted phenols with acyl chlorides under controlled conditions (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride in anhydrous solvents) . Key considerations include:

  • Reagent purity : Use freshly distilled solvents to avoid hydrolysis side reactions.
  • Temperature control : Maintain reactions at 0–5°C during acyl chloride additions to prevent undesired polymerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6_6 solvent) to confirm aromatic proton environments and acetamide/acetate functional groups. For example, 1H^1H NMR peaks at δ 6.8–7.2 ppm indicate aromatic protons, while δ 3.0–3.5 ppm corresponds to N-methyl groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 194.23 for 2-(3-Aminophenoxy)-N,N-dimethylacetamide) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in multi-step syntheses?

Advanced optimization strategies involve:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance amination efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates during coupling reactions .
  • Kinetic studies : Monitoring reaction progress via TLC or in-situ IR spectroscopy to identify rate-limiting steps and adjust stoichiometry .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals and confirms substitution patterns .
  • X-ray crystallography : Resolves bond angles and torsional strain in crystalline derivatives, critical for studying polymer precursor conformations .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict electronic properties (HOMO-LUMO gaps) and guide functional group modifications .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Contradictions often arise from:

  • Solvent-induced shifts : Ensure consistent solvent systems (e.g., DMSO-d6_6 vs. CDCl3_3) when comparing NMR data .
  • Impurity interference : Use preparative HPLC to isolate trace byproducts (e.g., unreacted phenols or acylated intermediates) .
  • Calibration errors : Validate instrument calibration with certified reference standards (e.g., NIST-traceable compounds) .

Application-Oriented Questions

Q. What role does this compound play in polymer development, and how are its properties tailored for specific applications?

Derivatives like bis[4-(3-aminophenoxy)phenyl] sulfone are used as diamines in polyimide synthesis. Key modifications include:

  • Thermal stability : Introducing sulfone groups enhances glass transition temperatures (Tg>300CT_g > 300^\circ C) for aerospace materials .
  • Solubility : Methoxy or methyl substituents improve solubility in organic solvents (e.g., NMP), enabling solution-processable films .

Q. How does pH influence the stability and reactivity of this compound in aqueous systems?

  • Acidic conditions (pH < 3) : Protonation of the amine group reduces nucleophilicity, slowing acylation reactions .
  • Alkaline conditions (pH > 10) : Hydrolysis of the acetate ester occurs, necessitating buffered conditions (pH 7–8) for long-term storage .

Data Interpretation and Validation

Q. What computational tools are recommended for modeling the interactions of this compound in biological or material systems?

  • Molecular docking (AutoDock Vina) : Predicts binding affinities with enzymes (e.g., cyclooxygenase-2) for drug design .
  • MD simulations (GROMACS) : Analyzes polymer chain dynamics and mechanical properties under thermal stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.